Welcome to the BenchChem Online Store!
molecular formula C10H11N3O2 B8532335 4'-Methoxy-2-azidopropiophenone

4'-Methoxy-2-azidopropiophenone

Cat. No. B8532335
M. Wt: 205.21 g/mol
InChI Key: SKTIVXVOVZNSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06346534B1

Procedure details

4′-Methoxy-2-bromopropiophenone (10 g, 41 mmol.) was dissolved in a mixture of THF (100 mL) and water (20 mL), followed by addition of sodium azide (6.5 g, 0.1 mole). The slurry was vigorously stirred for 5 hours and TLC indicated a completed conversion to 4′-methoxy-2-azidopropiophenone. The aqueous layer was then removed and the organic layer was further diluted with ethanol (200 mL). Concentrated hydrochloride (5 mL, about 60 mmol.) and palladium on carbon (10%, 2 g) were added and hydrogenation was performed using Parr apparatus at 20 psi for 1 hour. The product precipitated during the hydrogenation was re-dissolved by addition of methanol (100 mL). After filtration to remove the catalyst, the solution was concentrated to form a solid. It was stirred with ether (300 mL) and solids were filtered and dried under vacuum at 50° C. overnight to give the titled compound (8.8 g, 100%) MS: 180 (MH+), 162 (M-NH3). Proton NMR (DMSO-d6) δ: 7.96(2H, brs), 7.79(2H, d, J=8.4 Hz), 6.87(2H, d, J=8.4 Hz), 4.49(1H,brs), 1.17(2H, d, J=6.9 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
COC1C=CC(C(=O)C(Br)C)=CC=1.[N-]=[N+]=[N-].[Na+].[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([C:26](=[O:32])[CH:27]([N:29]=[N+]=[N-])[CH3:28])=[CH:22][CH:21]=1.[ClH:33]>C1COCC1.O.[Pd].CCOCC>[ClH:33].[CH3:18][O:19][C:20]1[CH:21]=[CH:22][C:23]([C:26](=[O:32])[CH:27]([NH2:29])[CH3:28])=[CH:24][CH:25]=1 |f:1.2,9.10|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(C)Br)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(C)N=[N+]=[N-])=O
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The slurry was vigorously stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer was then removed
ADDITION
Type
ADDITION
Details
the organic layer was further diluted with ethanol (200 mL)
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product precipitated during the hydrogenation
DISSOLUTION
Type
DISSOLUTION
Details
was re-dissolved by addition of methanol (100 mL)
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
to form a solid
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.COC1=CC=C(C=C1)C(C(C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.